3,4-dinitro-1-(propan-2-yl)-1H-pyrazole
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Overview
Description
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two nitro groups at the 3 and 4 positions and an isopropyl group at the 1 position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole typically involves the nitration of 1-(propan-2-yl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the exothermic nature of the nitration reaction and to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product quality. The use of advanced reactors and automation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Strong nucleophiles such as sodium methoxide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Major Products Formed
Reduction: 3,4-diamino-1-(propan-2-yl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its nitro groups make it a versatile intermediate for further functionalization.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery due to its unique structural features.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It may be used in the development of new materials, such as energetic materials or dyes, due to its nitro functionality.
Mechanism of Action
The mechanism by which 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can participate in redox reactions, potentially generating reactive intermediates that can modify biological targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1-(propan-2-yl)-1H-pyrazole: Similar structure but with nitro groups at the 3 and 5 positions.
3,4-Dinitro-1H-pyrazole: Lacks the isopropyl group at the 1 position.
1-(Propan-2-yl)-1H-pyrazole: Lacks the nitro groups.
Uniqueness
3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole is unique due to the specific positioning of its nitro groups and the presence of the isopropyl group
Properties
IUPAC Name |
3,4-dinitro-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-4(2)8-3-5(9(11)12)6(7-8)10(13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQMGABXCQYGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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